![molecular formula C17H21FN4O B5688827 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine, also known as compound A, is a small molecule drug candidate that has been developed for potential therapeutic use in various diseases.
作用机制
Compound A exerts its effects through the inhibition of several key enzymes and signaling pathways involved in disease progression. Specifically, 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A inhibits the activity of PI3K, mTOR, and AKT, which are key regulators of cell growth, survival, and proliferation. By inhibiting these pathways, 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A is able to induce cell death, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A induces cell death in cancer cells, reduces inflammation in immune cells, and protects against neurodegeneration in neuronal cells. In vivo studies have shown that 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A has anti-tumor and anti-inflammatory effects, as well as neuroprotective properties.
实验室实验的优点和局限性
One advantage of using 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A in lab experiments is its well-defined mechanism of action, which allows for targeted studies of specific signaling pathways and enzymes. Additionally, 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A has been shown to be effective in preclinical models of several diseases, indicating its potential for therapeutic use. However, one limitation of using 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
未来方向
There are several future directions for research on 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A. One area of interest is the development of more potent and selective analogs of 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A that can be used for therapeutic purposes. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A for different diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A in humans.
合成方法
The synthesis of 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A involves a multi-step process that starts with the reaction of 2-fluorobenzyl chloride with piperidine to form 3-(2-fluorobenzyl)piperidine. This intermediate is then reacted with 6-methylpyrimidin-2-amine to form 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A. The synthesis method has been optimized to produce high yields and purity of 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A.
科学研究应用
Compound A has been studied extensively in preclinical models for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A inhibits the activity of several key enzymes and signaling pathways involved in these diseases, including PI3K, mTOR, and AKT. In vivo studies have demonstrated that 4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine A has anti-tumor and anti-inflammatory effects, as well as neuroprotective properties.
属性
IUPAC Name |
4-[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12-9-16(21-17(19)20-12)22-8-4-5-13(10-22)11-23-15-7-3-2-6-14(15)18/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZGIQQFKKLSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCC(C2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(2-Fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。